molecular formula C17H18F2N2O2 B6640053 N-[2-(2,4-difluorophenyl)-2-hydroxypropyl]-2-(6-methylpyridin-3-yl)acetamide

N-[2-(2,4-difluorophenyl)-2-hydroxypropyl]-2-(6-methylpyridin-3-yl)acetamide

Cat. No. B6640053
M. Wt: 320.33 g/mol
InChI Key: YJVBSXCVQOOFAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(2,4-difluorophenyl)-2-hydroxypropyl]-2-(6-methylpyridin-3-yl)acetamide, also known as JNJ-31001074, is a small molecule inhibitor that has shown potential in treating various diseases.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for N-[2-(2,4-difluorophenyl)-2-hydroxypropyl]-2-(6-methylpyridin-3-yl)acetamide involves the reaction of 2-(6-methylpyridin-3-yl)acetic acid with 2,4-difluorophenylacetonitrile to form N-[2-(2,4-difluorophenyl)-2-hydroxypropyl]-2-(6-methylpyridin-3-yl)acetamide.

Starting Materials
2-(6-methylpyridin-3-yl)acetic acid, 2,4-difluorophenylacetonitrile, Sodium hydroxide, Hydrochloric acid, Ethanol, Wate

Reaction
Step 1: Dissolve 2-(6-methylpyridin-3-yl)acetic acid in ethanol and add sodium hydroxide to the solution., Step 2: Add 2,4-difluorophenylacetonitrile to the solution and heat the mixture at reflux for several hours., Step 3: Cool the reaction mixture and acidify it with hydrochloric acid., Step 4: Extract the product with ethyl acetate and wash the organic layer with water., Step 5: Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to obtain N-[2-(2,4-difluorophenyl)-2-hydroxypropyl]-2-(6-methylpyridin-3-yl)acetamide as a solid.

Mechanism Of Action

N-[2-(2,4-difluorophenyl)-2-hydroxypropyl]-2-(6-methylpyridin-3-yl)acetamide works by inhibiting the activity of a protein called phosphodiesterase 10A (PDE10A). PDE10A is involved in the regulation of several signaling pathways in the body, including the dopamine and cAMP signaling pathways. By inhibiting PDE10A, N-[2-(2,4-difluorophenyl)-2-hydroxypropyl]-2-(6-methylpyridin-3-yl)acetamide increases the levels of cAMP and dopamine in the brain, which can have beneficial effects on various diseases.

Biochemical And Physiological Effects

N-[2-(2,4-difluorophenyl)-2-hydroxypropyl]-2-(6-methylpyridin-3-yl)acetamide has been shown to have several biochemical and physiological effects in animal models. In cancer research, N-[2-(2,4-difluorophenyl)-2-hydroxypropyl]-2-(6-methylpyridin-3-yl)acetamide has been shown to induce apoptosis (cell death) in cancer cells and inhibit tumor growth. In inflammatory disease research, N-[2-(2,4-difluorophenyl)-2-hydroxypropyl]-2-(6-methylpyridin-3-yl)acetamide has been shown to reduce the levels of pro-inflammatory cytokines and chemokines. In neurological disorder research, N-[2-(2,4-difluorophenyl)-2-hydroxypropyl]-2-(6-methylpyridin-3-yl)acetamide has been shown to improve cognitive function and reduce the levels of oxidative stress markers in the brain.

Advantages And Limitations For Lab Experiments

One advantage of using N-[2-(2,4-difluorophenyl)-2-hydroxypropyl]-2-(6-methylpyridin-3-yl)acetamide in lab experiments is its specificity for PDE10A, which reduces the risk of off-target effects. However, one limitation is the lack of studies on its pharmacokinetics and pharmacodynamics, which can affect its efficacy and safety in humans.

Future Directions

For N-[2-(2,4-difluorophenyl)-2-hydroxypropyl]-2-(6-methylpyridin-3-yl)acetamide include further studies on its pharmacokinetics and pharmacodynamics, as well as its potential use in combination with other drugs for treating various diseases. Additionally, more research is needed to understand its long-term effects and safety in humans.

Scientific Research Applications

N-[2-(2,4-difluorophenyl)-2-hydroxypropyl]-2-(6-methylpyridin-3-yl)acetamide has been extensively studied for its potential use in treating various diseases, including cancer, inflammatory diseases, and neurological disorders. In cancer research, N-[2-(2,4-difluorophenyl)-2-hydroxypropyl]-2-(6-methylpyridin-3-yl)acetamide has been shown to inhibit the growth of several types of cancer cells, including breast, lung, and colon cancer cells. In inflammatory disease research, N-[2-(2,4-difluorophenyl)-2-hydroxypropyl]-2-(6-methylpyridin-3-yl)acetamide has been shown to reduce inflammation in animal models of rheumatoid arthritis and multiple sclerosis. In neurological disorder research, N-[2-(2,4-difluorophenyl)-2-hydroxypropyl]-2-(6-methylpyridin-3-yl)acetamide has been shown to improve cognitive function in animal models of Alzheimer's disease and schizophrenia.

properties

IUPAC Name

N-[2-(2,4-difluorophenyl)-2-hydroxypropyl]-2-(6-methylpyridin-3-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18F2N2O2/c1-11-3-4-12(9-20-11)7-16(22)21-10-17(2,23)14-6-5-13(18)8-15(14)19/h3-6,8-9,23H,7,10H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJVBSXCVQOOFAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C=C1)CC(=O)NCC(C)(C2=C(C=C(C=C2)F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(2,4-difluorophenyl)-2-hydroxypropyl]-2-(6-methylpyridin-3-yl)acetamide

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